Bicyclo[3.2.1]octane-8-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
bicyclo[3.2.1]octane-8-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-6-2-1-3-7(8)5-4-6/h6-8H,1-5H2,(H,10,11) |
InChI Key |
XLCFJBQCFPMPBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)C2C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 3.2.1 Octane 8 Carboxylic Acid and Its Direct Precursors
Retrosynthetic Analysis and Key Disconnection Strategies for the Bicyclo[3.2.1]octane Core
Retrosynthetic analysis of the bicyclo[3.2.1]octane core reveals several strategic disconnections to simplify the target into more accessible starting materials. The primary challenge lies in the construction of the bridged system, which contains a six-membered ring and a five-membered ring sharing three carbon atoms.
A primary disconnection strategy involves a [4+2] cycloaddition retron, which is the reverse of a Diels-Alder reaction. This approach disconnects the six-membered ring, envisioning a cyclohexene (B86901) derivative with a diene and a dienophile tethered together. This is particularly effective for intramolecular variants where the resulting polycyclic intermediate can be further transformed into the desired bicyclic system.
Another powerful approach is based on rearrangement reactions . Here, the bicyclo[3.2.1]octane skeleton is seen as a more stable isomeric form of other bicyclic systems, such as the bicyclo[2.2.2]octane framework. The disconnection, therefore, leads to a more symmetrically substituted and often more readily available bicyclo[2.2.2]octane precursor.
A third general strategy involves disconnections across the bridge, breaking the C1-C8 and C5-C8 bonds. This simplifies the structure to a functionalized cyclohexane (B81311) or cyclopentane (B165970) derivative, which can then be closed through intramolecular alkylation or aldol-type reactions. For the target molecule, Bicyclo[3.2.1]octane-8-carboxylic acid, the carboxyl group at the bridgehead position (C8) must be considered. This functionality could be installed late in the synthesis or, more strategically, be derived from a precursor group (like a nitrile or ester) present in one of the building blocks prior to the key cyclization or rearrangement step.
Classical Synthetic Routes to the Bicyclo[3.2.1]octane Scaffold
Cycloaddition reactions provide a powerful and convergent means of assembling complex cyclic systems. For the bicyclo[3.2.1]octane core, intramolecular Diels-Alder reactions have proven to be particularly effective.
The intramolecular Diels-Alder (IMDA) reaction is a cornerstone in the synthesis of the bicyclo[3.2.1]octane framework. mdpi.com A well-established route utilizes the commercially available monoterpene, carvone (B1668592), as a chiral starting material. mdpi.comnih.gov This strategy involves the initial conversion of carvone into a 5-vinyl-1,3-cyclohexadiene derivative. mdpi.com Upon heating, this intermediate undergoes an IMDA reaction to efficiently form a tricyclo[3.2.1.02,7]octane system. mdpi.com
The final step in achieving the target bicyclo[3.2.1]octane skeleton is the regioselective cleavage of the cyclopropane (B1198618) ring within the tricyclic intermediate. mdpi.com This can be accomplished through various methods, including radical-mediated opening using reagents like samarium(II) diiodide or through acid-catalyzed nucleophilic addition to the cyclopropyl (B3062369) ketone moiety. mdpi.comnih.gov This sequence highlights a powerful combination of cycloaddition and subsequent fragmentation to construct the desired bicyclic core. mdpi.com
| Step | Description | Key Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Formation of β-keto ester | LDA, THF; then CNCO2CH3 | β-keto ester derivative of carvone |
| 2 | Formation of silyloxy diene | Lithium bis(trimethylsilyl)amide, TMSCl | 5-vinyl-1,3-cyclohexadiene derivative |
| 3 | Intramolecular Diels-Alder Reaction | Toluene, 190 °C, sealed tube | Tricyclo[3.2.1.02,7]octane system |
| 4 | Cyclopropane Ring Opening | SmI2, THF, t-butanol, -40 °C | Functionalized bicyclo[3.2.1]octane |
The [4+3] cycloaddition, a reaction between a four-atom π-system (diene) and a three-atom component (often an allyl cation equivalent), is a powerful method for the construction of seven-membered rings. While this strategy is highly effective for synthesizing certain bicyclic frameworks, its application to the direct formation of the bicyclo[3.2.1]octane core is less common compared to other isomers. More recently, innovative [4+3] cycloaddition strategies have been developed for the synthesis of bicyclo[4.1.1]octanes, which are structural analogues. researchgate.net While higher-order cycloadditions like the [6+4] cycloaddition have been explored for accessing [3.2.1] bicyclic systems, the classic [4+3] approach is not a primary route to this specific scaffold. nih.gov
Skeletal rearrangements of existing bicyclic systems provide an alternative and often efficient route to the thermodynamically stable bicyclo[3.2.1]octane core.
Acid-promoted rearrangements, particularly of bicyclo[2.2.2]octane precursors, are a well-documented method for synthesizing the bicyclo[3.2.1]octane system. nih.govuniroma1.it This transformation is a key step in the synthesis of tetracyclic diterpenes like stemarane compounds. uniroma1.it The reaction typically proceeds via the protonation of a hydroxyl group (or other suitable leaving group) on the bicyclo[2.2.2]octane core, followed by its departure to generate a carbocation intermediate. uniroma1.it A subsequent 1,2-migration of an acyl or alkyl group relieves ring strain and results in the formation of the more stable bicyclo[3.2.1]octane skeleton. uniroma1.it The stereoelectronics of the starting material are crucial; for example, in the rearrangement of a 6-hydroxy-bicyclo[2.2.2]octan-2-one, the exo-hydroxy epimer is suitably positioned for the anti-periplanar migration of the acyl group, while the endo epimer does not rearrange under the same conditions. uniroma1.it
| Substrate | Acid Catalyst | Conditions | Product |
|---|---|---|---|
| 6-hydroxy-bicyclo[2.2.2]octan-2-one intermediate | p-Toluenesulfonic acid (TsOH) | Toluene, 85 °C | Bicyclo[3.2.1]octane system |
Annulation Strategies for Bridged Bicyclic Systems
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a cornerstone in the synthesis of bicyclic systems. Various strategies have been developed that are applicable to the construction of the bicyclo[3.2.1]octane core.
Michael-Aldol Tandem Annulation
Domino reactions that combine multiple bond-forming events in a single synthetic operation offer an efficient route to complex molecules. The Michael-Aldol tandem annulation has been successfully employed for the stereocontrolled synthesis of bicyclo[3.2.1]octane derivatives. ucl.ac.uk This one-pot procedure typically involves the reaction of a cyclic 1,3-dione with an enal, leading to the formation of hydroxy-bicyclo[3.2.1]octane-diones. ucl.ac.uk The relative configuration of the resulting products can often be controlled by the judicious choice of solvent, base, and temperature. ucl.ac.uk
While this methodology provides a direct entry to the bicyclic core, the resulting products are typically functionalized with ketone and hydroxyl groups. To access this compound via this route, further synthetic modifications would be necessary. For example, a bicyclo[3.2.1]octan-8-one, which can be synthesized via a tandem Michael-Henry reaction, could potentially be converted to the corresponding carboxylic acid through a series of oxidation and rearrangement reactions. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Base | Product Type | Reference |
| Cyclopentane-1,3-dione | Acrolein | DABCO | 2-hydroxybicyclo[3.2.1]octane-6,8-dione | ucl.ac.uk |
| 2-Methylcyclopentane-1,3-dione | Crotonaldehyde | L-proline | Substituted 2-hydroxybicyclo[3.2.1]octane-6,8-dione | ucl.ac.uk |
Annulation of Cyclohexanone (B45756) Derivatives
The annulation of cyclohexanone derivatives represents a classical and versatile strategy for the construction of bicyclic systems. The Robinson annulation, a tandem Michael addition and aldol (B89426) condensation, is a powerful tool for the formation of six-membered rings. masterorganicchemistry.comwikipedia.org While traditionally used for synthesizing fused ring systems, modifications of this approach can be envisioned for the construction of bridged bicyclic frameworks.
A related and highly effective method is the Stork enamine annulation, which involves the reaction of an enamine with an α,β-unsaturated carbonyl compound. libretexts.orgchemistrysteps.com The use of enamines as enolate equivalents offers advantages in terms of reactivity and selectivity. For the synthesis of a bicyclo[3.2.1]octane system, a cyclohexanone-derived enamine could be reacted with a suitable Michael acceptor that also contains a leaving group, allowing for a subsequent intramolecular alkylation to form the bridged system. A potential precursor for the carboxylic acid group at the C8 position could be incorporated into the Michael acceptor, for example, by using an α-(bromomethyl)acrylate derivative.
Ring-Closing Metathesis Approaches to Constrained Bicyclic Systems
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic and bicyclic systems. This reaction, catalyzed by ruthenium or molybdenum complexes, allows for the formation of carbon-carbon double bonds through the rearrangement of diene precursors.
The application of RCM to the synthesis of the bicyclo[3.2.1]octane core has been demonstrated, particularly for the preparation of oxygen-bridged analogues (oxabicyclo[3.2.1]octanes). researchgate.net The general strategy involves the synthesis of an acyclic diene precursor containing the necessary atoms and stereochemistry, which upon exposure to an RCM catalyst, undergoes intramolecular cyclization to form the bicyclic framework. To synthesize this compound using this approach, the diene precursor would need to be designed to contain a functional group at the position that will become the C8 bridgehead, which can be subsequently converted to a carboxylic acid.
| Diene Precursor | RCM Catalyst | Product | Reference |
| Acyclic diene with hydroxyl and vinyl groups | Grubbs' Catalyst | 6,8-Dioxabicyclo[3.2.1]octene | acs.org |
| Substituted cycloheptene (B1346976) with a pendant vinyl group | Hoveyda-Grubbs Catalyst | Bicyclo[3.2.1]octene derivative | researchgate.net |
Advanced and Catalytic Synthetic Approaches
Modern synthetic chemistry has seen a surge in the development of highly efficient and selective catalytic methods. These approaches offer significant advantages in terms of atom economy, stereocontrol, and operational simplicity.
Organocatalytic Methodologies for Bicyclo[3.2.1]octane Scaffold Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool for the asymmetric synthesis of complex molecules. A variety of organocatalytic methods have been developed for the construction of the bicyclo[3.2.1]octane scaffold, often with excellent control over the stereochemical outcome. thieme-connect.comnih.govresearchgate.net
Many of these methods rely on domino reactions, such as Michael-Aldol or Michael-Henry sequences, catalyzed by chiral amines or thioureas. nih.govresearchgate.net For example, the reaction of a cyclic dione (B5365651) with a nitroalkene in the presence of a quinine-derived thiourea (B124793) catalyst can afford highly functionalized bicyclo[3.2.1]octan-8-ones with the creation of multiple stereogenic centers in a single step. nih.govresearchgate.net The resulting bridgehead ketone could then serve as a handle for the introduction of the carboxylic acid functionality.
Another powerful organocatalytic approach involves the reaction of cyclic 1,3-ketoesters with β,γ-unsaturated 1,2-ketoesters, which can lead to the formation of polysubstituted chiral bicyclo[3.2.1]octanes with good diastereoselectivities and enantioselectivities. nih.gov The functional group tolerance of these reactions could potentially allow for the direct incorporation of a precursor to the C8-carboxylic acid.
| Reactants | Organocatalyst | Reaction Type | Product | Reference |
| Cyclohexane-1,2-dione, Nitroalkene | Quinine-derived thiourea | Domino Michael-Henry | Bicyclo[3.2.1]octan-8-one | nih.gov |
| Cyclic 1,3-ketoester, β,γ-Unsaturated 1,2-ketoester | Chiral amine | Domino Michael-Aldol | Polysubstituted bicyclo[3.2.1]octane | nih.gov |
The bicyclo[3.2.1]octane framework is a key structural motif present in a multitude of biologically active natural products. Consequently, the development of synthetic routes to this bicyclic system, particularly functionalized derivatives such as this compound, has garnered significant attention in the field of organic chemistry. This article focuses on the synthetic methodologies employed in the construction of this compound and its immediate precursors, with a specific emphasis on organocatalytic and transition-metal-catalyzed approaches.
1 Organocatalysis in the Synthesis of the Bicyclo[3.2.1]octane Scaffold
Organocatalysis has emerged as a powerful tool for the construction of complex molecular architectures, offering an alternative to traditional metal-based catalysts. nih.gov Both non-chiral and chiral organocatalysts have been successfully applied to the synthesis of the bicyclo[3.2.1]octane core. nih.gov
1 Applications of Non-Chiral Organocatalysts
Non-chiral organocatalysts, such as acids and bases, have been utilized in the synthesis of the bicyclo[3.2.1]octane scaffold, often through rearrangement or intramolecular cyclization reactions. mdpi.com For instance, acid-catalyzed rearrangements can facilitate the formation of the bicyclic system. mdpi.com Base-catalyzed intramolecular Michael additions have also been employed to construct the bicyclo[3.2.1]octane framework. researchgate.net These methods provide access to the core structure, which can then be further functionalized to yield derivatives like this compound.
2 Chiral Organocatalysis for Enantioselective Bicyclo[3.2.1]octane Construction
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric syntheses of the bicyclo[3.2.1]octane skeleton. Chiral organocatalysis has proven to be a particularly effective strategy in this regard, enabling the synthesis of chiral bicyclo[3.2.1]octane derivatives with high levels of stereocontrol. bohrium.com
A notable example is the enantioselective synthesis of bicyclo[3.2.1]octan-8-ones, direct precursors to bicyclo[3.2.1]octane-8-carboxylic acids, through a tandem Michael-Henry reaction. nih.gov This reaction, utilizing a quinine-derived thiourea catalyst, facilitates the reaction between cyclohexane-1,2-diones and nitroalkenes to generate the bicyclic ketone with high diastereoselectivity and excellent enantioselectivity (92-99% ee). nih.gov The reaction proceeds through a domino sequence where the chiral catalyst controls the stereochemical outcome of the newly formed stereocenters. nih.gov
| Entry | R¹ | R² | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | H | C₆H₅ | 10 | Toluene | 26 | 75 | 88:12 | 97 |
| 2 | H | 4-ClC₆H₄ | 10 | Toluene | 26 | 78 | 88:12 | 98 |
| 3 | H | 4-BrC₆H₄ | 10 | Toluene | 26 | 82 | 89:11 | 98 |
| 4 | H | 4-MeOC₆H₄ | 10 | Toluene | 36 | 72 | 85:15 | 96 |
| 5 | H | 2-thienyl | 10 | Toluene | 36 | 65 | 88:12 | 92 |
| 6 | Me | C₆H₅ | 10 | Toluene | 36 | 67 | 88:12 | 97 |
2 Transition-Metal Catalysis in Bicyclo[3.2.1]octane Chemistry
Transition-metal catalysis offers a versatile and efficient platform for the synthesis and functionalization of the bicyclo[3.2.1]octane ring system. Palladium, rhodium, and other metals have been employed in a variety of transformations, including cascade reactions, cross-coupling protocols, and other cyclization strategies.
1 Palladium-Catalyzed Cascade Reactions for Indole-Fused Bicyclo[3.2.1]octanes
While not directly focused on the parent carbocyclic system, palladium-catalyzed cascade reactions have been effectively used to construct indole-fused bicyclo[3.2.1]octanes. These complex reactions demonstrate the power of palladium catalysis in orchestrating multiple bond-forming events in a single operation to build the bicyclic framework.
2 Cross-Coupling Protocols (e.g., Stille, Suzuki) for Derivatization of Bicyclo[3.2.1]octane Carboxylic Acid Esters
Cross-coupling reactions are indispensable tools for the derivatization of the bicyclo[3.2.1]octane core. While specific examples for this compound esters are not extensively documented, protocols developed for closely related systems, such as 8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters, are highly informative.
Stille cross-coupling has been successfully utilized for the synthesis of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters in high yields. nih.govmdpi.com This methodology allows for the introduction of various aryl groups onto the bicyclic scaffold. Similarly, Suzuki-Miyaura cross-coupling, another powerful palladium-catalyzed reaction, has been employed for the arylation of related bicyclic systems, although in some cases, it may lead to complex reaction mixtures. nih.govmdpi.com These protocols highlight the potential for derivatizing esters of this compound to generate a library of analogues.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Ligand | Conditions | Product | Yield (%) |
| Triflate of 8-oxa-bicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester | Arylstannane | Pd₂(dba)₃ | Tri-2-furylphosphine | ZnCl₂, 1-methyl-2-pyrrolidinone, rt | 3-(Aryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester | High |
| Triflate of 8-oxa-bicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester | Arylstannane | Pd(PPh₃)₄ | - | Dioxane, reflux | 3-(Aryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester | High |
3 Other Metal-Mediated Cyclization and Functionalization Strategies
Beyond palladium, other transition metals have been utilized in the synthesis of the bicyclo[3.2.1]octane framework. For instance, rhodium(II) catalysts have been employed in the 1,3-dipolar cycloaddition of a cyclic formyl-carbonyl ylide with phenylacetylene (B144264) derivatives to afford cycloadducts containing the 8-oxabicyclo[3.2.1]octane ring system with high enantioselectivity. nih.gov Samarium(II) iodide has been used for the regioselective cleavage of a cyclopropane ring to furnish the bicyclo[3.2.1]octane ring system. mdpi.com
4 Chemo- and Regioselective Transformations of Bicyclo[3.2.1]octane Precursors
The functionalization of pre-formed bicyclo[3.2.1]octane skeletons is a crucial aspect of synthesizing derivatives such as this compound. The inherent reactivity of the bicyclic system can be exploited to achieve chemo- and regioselective transformations.
For example, the bicyclo[3.2.1]octane framework can be constructed from naturally occurring chiral molecules like carvone. nih.gov Subsequent transformations of the bicyclic system, such as the acid-catalyzed homoconjugate addition of nucleophiles to a cyclopropyl ketone moiety, can proceed with high regio- and stereoselectivity. nih.gov Furthermore, electrophilic additions to unsaturated bicyclo[3.2.1]octane systems, such as 8-oxabicyclo[3.2.1]oct-6-en-2-one, have been shown to be highly stereoselective, allowing for the controlled introduction of new functional groups. scispace.com The selectivity in these reactions is often governed by steric and electronic factors inherent to the bridged ring system.
Chemo- and Regioselective Transformations of Bicyclo[3.2.1]octane Precursors
Nucleophilic Additions to Halogenated Intermediates
A notable pathway to functionalized bicyclo[3.2.1]octane systems involves the use of highly functionalized tetrahalobicyclo[3.2.1]octadienes. These intermediates are readily accessible through the cycloaddition of furan (B31954) or cyclopentadiene (B3395910) with tetrachloro- or tetrabromocyclopropene. acs.org The resulting halogenated structures serve as versatile synthons, amenable to a variety of nucleophilic additions. This approach allows for the introduction of diverse functional groups onto the bicyclic core, paving the way for the synthesis of complex derivatives. The study of these nucleophilic additions has demonstrated that these halogenated systems can be functionalized in high yields and with good selectivity, highlighting their utility as building blocks in organic synthesis. acs.org
Samarium Iodide Reductions for Diastereoselective Control
Samarium(II) iodide (SmI₂) has emerged as a powerful reagent for mediating key transformations in the synthesis of bicyclo[3.2.1]octane systems, offering excellent control over stereochemistry. rsc.orgresearchgate.net This reagent is particularly effective in reductive cyclization reactions and the cleavage of cyclopropane rings to afford the bicyclo[3.2.1]octane framework. rsc.orgmdpi.com
One application involves the diastereoselective reduction of a ketone precursor to furnish a desired alcohol, a crucial step in the synthesis of the bicyclo[3.2.1]octane fragment of principinol D. rsc.org In this synthesis, the reduction of a ketone intermediate with SmI₂ in the presence of HMPA and PhSH yielded the target alcohol with high diastereoselectivity (>20:1) and in excellent yield (95%). rsc.org
Furthermore, samarium iodide reduction has been utilized in the synthesis of diastereomeric 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. nih.gov The reduction of the preceding coupling products resulted in the formation of both 2β-carbomethoxy and 2α-carbomethoxy diastereomers. nih.gov This demonstrates the utility of SmI₂ in generating stereochemical diversity within this bicyclic system. The reaction conditions for these transformations are critical in determining the product distribution and yield.
Table 1: Samarium Iodide Mediated Reactions in Bicyclo[3.2.1]octane Synthesis
| Starting Material | Reagents | Product | Yield | Diastereoselectivity | Reference |
|---|---|---|---|---|---|
| Cyclohexenone derivative | SmI₂, HMPA, PhSH | Bicyclo[3.2.1]octane fragment | 95% | >20:1 | rsc.org |
| 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters | SmI₂ | 2β-carbomethoxy and 2α-carbomethoxy-3-biaryl-8-oxabicyclo[3.2.1]octane diastereomers | Not specified | Mixture of diastereomers | nih.gov |
| Tricyclo[3.2.1.0²,⁷]octane derivative | SmI₂, THF, tert-butanol | Bicyclo[3.2.1]octane ring system | 80% | Not specified | mdpi.com |
Synthesis of Substituted this compound Derivatives
The core this compound structure can be further elaborated to introduce various functional groups, leading to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.
Preparation of 3-Oxo-bicyclo[3.2.1]octane-8-carboxylic Acid
The synthesis of 3-oxo-bicyclo[3.2.1]octane derivatives often serves as a key step toward more complex analogs. One documented approach involves the preparation of methyl 8-oxo-bicyclo[3.2.1]octane-3-carboxylate. This synthesis starts from N-cyclopentenyl pyrrolidine (B122466) and methyl dibromoisobutyrate in the presence of triethylamine (B128534) in acetonitrile. google.com The resulting product can then be further transformed. Another relevant method is the double Michael addition of carbon nucleophiles to 7-membered ring dienones, which expediently yields 8-disubstituted bicyclo[3.2.1]octane-3-ones. rsc.org This reaction proceeds in good yields (42–96%) and offers control over the stereochemistry of the bridged center. rsc.org
Synthetic Routes to 3-Amino-bicyclo[3.2.1]octane-8-carboxylic Acid
The introduction of an amino group at the 3-position of the bicyclo[3.2.1]octane ring system has been explored through various synthetic strategies. The isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids have been synthesized for comparison with other bicyclic amino acids in transport studies. nih.gov While the specific synthetic details for the 8-carboxylic acid derivative are not fully elaborated in the provided context, related syntheses of azabicyclo[3.2.1]octane amino acids provide valuable insights. For instance, novel azabicyclic β-amino acid derivatives with the 3-azabicyclo[3.2.1]octane skeleton have been prepared from norbornene β-amino acids. semanticscholar.org The key steps involve NaIO₄-mediated cleavage of dihydroxylated intermediates followed by reductive amination. semanticscholar.org
Esterification Reactions of this compound (e.g., Methyl, Ethyl, Isopropyl Esters)
The carboxylic acid functionality of this compound is readily converted to its corresponding esters. Standard esterification procedures, such as Fischer esterification, can be employed. For example, refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of sulfuric acid can yield the methyl ester. For substrates that may be sensitive to acidic conditions, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) provide a milder alternative for ester formation. Syntheses of methyl, ethyl, and isopropyl esters of substituted bicyclo[3.2.1]octane-3-carboxylic acids have also been reported, demonstrating the versatility of these esterification methods within this class of compounds. google.com
Table 2: Esterification of Bicyclo[3.2.1]octane Carboxylic Acid Derivatives
| Carboxylic Acid Derivative | Esterification Method | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| exo-8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid | Fischer esterification | MeOH, H₂SO₄ | Methyl ester | 85% | |
| exo-8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid | DCC/DMAP coupling | DCC, DMAP, DCM | Methyl ester | 92% | |
| Bicyclo[3.2.1]octane-3-carboxylic acid derivative | Not specified | Not specified | Methyl 3-ethyl-bicyclo[3.2.1]octane-3-carboxylate | Not specified | google.com |
| Bicyclo[3.2.1]octane-3-carboxylic acid derivative | Not specified | Not specified | Methyl 3-isopropyl-bicyclo[3.2.1]octane-3-carboxylate | Not specified | google.com |
Amidation Reactions and Derivative Synthesis
Amide derivatives of this compound can be prepared through standard amidation protocols. A common method involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with a primary or secondary amine. For instance, 3-methyl-bicyclo[3.2.1]octane-3-carboxylic acid chloride has been treated with methylamine (B109427) in the presence of triethylamine to afford the corresponding N-methylamide in 76% yield. google.com The synthesis of various N-substituted derivatives of 3,8-diazabicyclo[3.2.1]octane also involves amidation as a key step, highlighting the broad applicability of this reaction for creating diverse libraries of bicyclic compounds. acs.org
Stereochemistry and Conformational Analysis of Bicyclo 3.2.1 Octane 8 Carboxylic Acid Systems
Intrinsic Stereochemical Features of the Bicyclo[3.2.1]octane Core Structure
The bicyclo[3.2.1]octane skeleton is a bridged bicyclic system consisting of a six-membered ring and a five-membered ring fused together, sharing three carbon atoms. This arrangement results in a conformationally restrained structure. The core can be visualized as a cyclohexane (B81311) ring in a chair-like or boat-like conformation, which is bridged by a single carbon atom (C8). uci.edursc.org
Strategies for Stereoselective Control in Bicyclo[3.2.1]octane Synthesis
The construction of the bicyclo[3.2.1]octane skeleton with precise control over its stereochemistry is a significant challenge in organic synthesis. bohrium.com Numerous strategies have been developed to achieve enantioselective and diastereoselective synthesis of these complex structures.
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For bicyclo[3.2.1]octane systems, this is often achieved through asymmetric catalysis or by using chiral starting materials.
Organocatalysis has emerged as a powerful tool for the enantioselective construction of bicyclo[3.2.1]octane derivatives. Domino Michael/Aldol (B89426) reactions, catalyzed by chiral amines, can produce bicyclo[3.2.1]octanes with multiple stereogenic centers, including quaternary carbons, in good yields and with high enantioselectivities (up to 95:5 ee). researchgate.net
Palladium-catalyzed cascade reactions have also been successfully employed. For instance, an aminopalladation-triggered Heck-type reaction has been developed for the enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes, which are important structural units in natural products. acs.org Another approach involves the desymmetrization of achiral tropinone (B130398) derivatives, which are related 8-azabicyclo[3.2.1]octane systems. rsc.org
A common strategy involves starting from a readily available chiral precursor, such as the monoterpene carvone (B1668592), which can be converted into enantiomerically pure bicyclo[3.2.1]octane systems through a sequence of reactions that includes an intramolecular Diels-Alder reaction and a cyclopropane (B1198618) ring opening. mdpi.com
Table 1: Examples of Enantioselective Syntheses of Bicyclo[3.2.1]octane Scaffolds
| Reaction Type | Catalyst/Chiral Source | Achieved Enantioselectivity (ee) | Reference |
| Organocatalytic Domino Michael/Aldol | Chiral amine | up to 95:5 | researchgate.net |
| Palladium-Catalyzed Cascade | Palladium(II) with chiral ligand | Not specified | acs.org |
| Chiral Pool Synthesis | (R)-(-)- or (S)-(+)-carvone | Enantiomerically pure | mdpi.com |
This table provides a summary of different enantioselective strategies and is not exhaustive.
Diastereoselective synthesis focuses on controlling the relative stereochemistry at multiple stereocenters within a molecule. In the context of bicyclo[3.2.1]octanes, this involves controlling the orientation of substituents as either endo or exo.
Cascade reactions are particularly effective for diastereoselective synthesis. For example, a catalyst-free cascade Michael/Henry reaction has been utilized to construct bicyclo[3.2.1]octanes with excellent diastereoselectivities (≥10:1 dr). researchgate.net Similarly, double Michael additions to cyclic dienones can yield 8-disubstituted bicyclo[3.2.1]octan-3-ones with good control over the stereochemistry of the bridged center. rsc.org
Palladium-catalyzed rearrangements have also proven useful. The rearrangement of 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans can be highly stereospecific, yielding exclusively the endo-configured diastereomers of functionalized bicyclo[3.2.1]octan-8-ones. nih.gov Furthermore, samarium iodide reduction of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters can produce both 2β-carbomethoxy and 2α-carbomethoxy diastereomers. nih.gov
Table 2: Selected Diastereoselective Syntheses of Bicyclo[3.2.1]octane Derivatives
| Reaction Type | Key Reagents/Conditions | Achieved Diastereoselectivity (dr) | Reference |
| Cascade Michael/Henry Reaction | Catalyst-free | ≥10:1 | researchgate.net |
| Palladium-Catalyzed Rearrangement | Palladium catalyst | Exclusively endo | nih.gov |
| Double Michael Addition | Carbon nucleophiles on cyclic dienones | Good control | rsc.org |
| Samarium Iodide Reduction | SmI₂ | Produces both α and β diastereomers | nih.gov |
This table highlights various methods for achieving diastereoselectivity in the synthesis of bicyclo[3.2.1]octane systems.
Conformational Preferences and Dynamic Behavior of the Bridged Bicyclic System
The bicyclo[3.2.1]octane system is conformationally rigid compared to monocyclic systems like cyclohexane. libretexts.orgstackexchange.com The bridged structure significantly restricts bond rotations and limits the number of accessible low-energy conformations.
X-ray crystallographic analysis of derivatives has shown that the six-membered ring typically adopts a distorted chair conformation. rsc.org The five-membered ring is often found in a half-chair conformation. rsc.org Computational studies using methods like density functional theory (DFT) have also been employed to investigate the conformational propensities of these systems. nih.gov These studies help to predict the most stable conformations and the energy barriers between them.
For bicyclic β-amino acid dipeptides based on this scaffold, the main-chain conformation is largely fixed by the ring structure, and the rotation of terminal groups is also restricted. nih.gov The rigidity of the bicyclic framework is a key property that makes these systems attractive as scaffolds in medicinal chemistry, as they can hold appended pharmacophores in well-defined spatial orientations. researchgate.net
Impact of Stereochemistry on Reaction Pathways and Molecular Recognition
The fixed stereochemistry of the bicyclo[3.2.1]octane core has a profound effect on its reactivity and its ability to participate in molecular recognition events. The rigid framework dictates the accessibility of reactive sites and can lead to highly stereoselective transformations.
For instance, in Diels-Alder reactions, oxabicyclo[3.2.1]octadiene derivatives have been shown to be highly reactive dienophiles, with the reaction proceeding with high levels of stereochemical control. nih.govacs.org The facial selectivity of such reactions is governed by the steric hindrance imposed by the bicyclic structure.
In the context of medicinal chemistry, the stereochemistry of substituents on the bicyclo[3.2.1]octane scaffold is critical for biological activity. For example, in a series of 8-oxabicyclo[3.2.1]octane derivatives, the configuration of a carbomethoxy group at the C2 position and an aryl group at the C3 position significantly influenced their potency as inhibitors of dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters. nih.gov The specific three-dimensional arrangement of these functional groups, dictated by the rigid bicyclic core, is essential for effective binding to the target proteins. nih.gov This highlights how the stereochemical features of the bicyclo[3.2.1]octane system are fundamental to its role in molecular recognition and the design of biologically active compounds. ontosight.ai
Derivatization and Functionalization Strategies of Bicyclo 3.2.1 Octane 8 Carboxylic Acid
Chemical Modifications at the Carboxylic Acid Moiety
The carboxylic acid group of bicyclo[3.2.1]octane-8-carboxylic acid is a prime site for chemical modification, allowing for the modulation of the molecule's physicochemical properties and the introduction of diverse functional groups.
Esterification of the carboxylic acid is a fundamental transformation that alters the polarity, solubility, and reactivity of the parent compound. The conversion to an ester can also serve as a protecting group strategy during subsequent synthetic manipulations.
One common method for the synthesis of bicyclo[3.2.1]octane esters involves the reaction of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the methyl ester of a bicyclo[3.2.1]octane-3-carboxylic acid derivative has been prepared by heating the acid at reflux with methanol (B129727) and concentrated sulfuric acid in dichloroethane. google.com Another approach involves the initial formation of an acid chloride, which is then reacted with an alcohol.
A variety of ester derivatives of related bicyclic systems have been synthesized to explore their biological activities. For example, methyl esters of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acids have been prepared and evaluated as monoamine transporter ligands. nih.gov The synthesis of these compounds often involves multi-step sequences where the ester functionality is introduced early on. mdpi.comnih.gov
Table 1: Examples of Esterification Reactions on Bicyclo[3.2.1]octane Scaffolds
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Bicyclo[3.2.1]octane-3-carboxylic acid | Methanol, concentrated H₂SO₄, dichloroethane, reflux | Methyl bicyclo[3.2.1]octane-3-carboxylate | google.com |
Amidation of the carboxylic acid group provides access to a wide range of amide derivatives. This is a particularly important transformation in medicinal chemistry, as the amide bond is a key feature of peptides and many biologically active molecules.
The synthesis of amides from this compound can be achieved through standard coupling procedures. A common method involves the conversion of the carboxylic acid to the corresponding acid chloride, followed by reaction with a primary or secondary amine. For example, 3-methyl-bicyclo[3.2.1]octane-3-carboxylic acid chloride has been treated with methylamine (B109427) in the presence of triethylamine (B128534) to yield the corresponding N-methylamide. google.com
This strategy allows for the conjugation of the bicyclo[3.2.1]octane scaffold to amino acids, peptides, or other amine-containing molecules, enabling the exploration of new chemical space for drug discovery.
Table 2: Example of Amidation Reaction on a Bicyclo[3.2.1]octane Scaffold
| Starting Material | Reagents and Conditions | Product | Reference |
|---|
Decarboxylation, the removal of the carboxyl group, can be a challenging transformation for simple bicyclo[3.2.1]octane-8-carboxylic acids. However, for derivatives containing specific activating groups, this reaction can proceed under certain conditions. For instance, the decarboxylation of β-keto acids within a bicyclo[3.2.1]octane system has been studied, with the reaction rate being dependent on the dihedral angle between the carboxylic acid and the ketone's π-bond. masterorganicchemistry.com
Oxidative decarboxylation using reagents like lead tetraacetate has also been investigated for bicyclo[3.2.1]octane-2-carboxylic acids. rsc.org This reaction proceeds through a radical or carbonium ion mechanism and can lead to the formation of acetates with retention or inversion of stereochemistry. rsc.org In some cases, rearrangements to different bicyclic systems can accompany the decarboxylation process, particularly when carbocation intermediates are formed. cdnsciencepub.comresearchgate.net
Functionalization of the Bicyclo[3.2.1]octane Core
Beyond modifications at the carboxylic acid, the rigid bicyclic scaffold itself can be functionalized through the introduction of heteroatoms or various substituents. These modifications can significantly impact the three-dimensional shape and electronic properties of the molecule.
The replacement of one or more carbon atoms in the bicyclo[3.2.1]octane core with heteroatoms such as nitrogen (aza), oxygen (oxa), or sulfur (thia) leads to heterocyclic analogues with distinct biological and chemical properties.
Aza-bicyclo[3.2.1]octanes: The 8-azabicyclo[3.2.1]octane skeleton, also known as the tropane (B1204802) skeleton, is a prominent feature in many alkaloids and pharmacologically active compounds. nih.gov The synthesis of these structures often involves multi-step sequences starting from simpler precursors. chemicalbook.com For example, 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a constrained proline analogue, has been synthesized in a straightforward manner from readily available starting materials. nih.gov Derivatives of 3,8-diazabicyclo[3.2.1]octane have also been prepared as building blocks for combinatorial synthesis. chemicalbook.comsci-hub.stacs.org
Oxa-bicyclo[3.2.1]octanes: 8-Oxabicyclo[3.2.1]octanes are valuable synthetic intermediates that can be transformed into chiral monocyclic compounds through ring-opening reactions. thieme.de Efficient methods for their construction have been developed, including tandem C–H oxidation/oxa- chemicalbook.comchemicalbook.com Cope rearrangement/aldol (B89426) cyclization reactions and gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived enynes. rsc.orgrsc.org
Thia-bicyclo[3.2.1]octanes: The introduction of a sulfur atom at the 8-position has also been explored. For instance, 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane analogues have been synthesized and shown to be potent and selective inhibitors of the dopamine (B1211576) and serotonin (B10506) transporters. nih.gov
The synthesis of diheterobicyclo[3.2.1]octane systems, containing two heteroatoms in the scaffold, has also been reviewed, highlighting their natural occurrence and synthetic utility. researchgate.net
The introduction of aryl and biaryl groups onto the bicyclo[3.2.1]octane core can significantly influence the molecule's interaction with biological targets. These substituents can engage in π-stacking and other non-covalent interactions, enhancing binding affinity and selectivity.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful tools for the installation of these substituents. For example, Stille cross-coupling protocols have been successfully utilized for the synthesis of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters. nih.govnih.gov In some cases, the Stille coupling was found to be superior to the Suzuki coupling, which led to complex reaction mixtures. nih.govnih.gov
The synthesis of functionalized thienyl bicyclo[3.2.1]octadienes has also been reported, demonstrating the installation of heteroaromatic groups onto the bicyclic core. beilstein-journals.orgnih.gov These synthetic strategies provide access to a diverse library of aryl- and biaryl-substituted bicyclo[3.2.1]octane derivatives for further investigation. researchgate.netbeilstein-journals.orgnih.gov
Table 3: Examples of Aryl/Biaryl Installation on Bicyclo[3.2.1]octane Scaffolds
| Bicyclic Core | Coupling Reaction | Substituent Installed | Key Reagents | Reference |
|---|---|---|---|---|
| 8-Oxabicyclo[3.2.1]oct-2-ene | Stille Coupling | Biaryl | Arylstannane, Pd₂(dba)₃, tri-2-furylphosphine, ZnCl₂ | nih.govnih.gov |
Bridging and Ring Expansion/Contraction Methodologies
The rigid bicyclo[3.2.1]octane framework can be further modified through strategic bridging and ring expansion or contraction methodologies. These advanced derivatization techniques allow for the synthesis of complex polycyclic structures and analogs with altered ring sizes, providing access to novel chemical entities with unique conformational properties. Such modifications are crucial for exploring the structure-activity relationships of bicyclo[3.2.1]octane-based compounds in various fields of chemical and medicinal research.
Bridging Strategies
The formation of additional bridges onto the bicyclo[3.2.1]octane skeleton introduces greater rigidity and three-dimensionality. These strategies often rely on intramolecular reactions that connect two existing positions on the bicyclic core.
One notable approach involves an intramolecular β-C–H functionalization reaction, which can be facilitated by enzymes. For instance, ene reductases (EREDs) have been shown to enable the synthesis of bridged bicyclic nitrogen heterocycles, such as the 6-azabicyclo[3.2.1]octane scaffold. nih.govillinois.edu This chemoenzymatic cascade combines photocatalysis with enzymatic catalysis, using starting materials like N-phenylglycines and cyclohexenones. nih.gov Mechanistic studies suggest that the reaction proceeds through an enzymatic dehydrogenation to form an α,β-unsaturated ketone, which then undergoes a spontaneous intramolecular Aza-Michael addition to create the bridged system. nih.gov
Another powerful method for forming bridged systems is the copper-catalyzed enantioselective alkene carboamination. This reaction transforms N-sulfonyl-2-aryl-4-pentenamines into 6-azabicyclo[3.2.1]octanes. scispace.com In this process, two new rings and two new stereocenters are created in a single step, highlighting its efficiency in building molecular complexity. scispace.com
Ring Expansion and Contraction Methodologies
Altering the ring size of the bicyclo[3.2.1]octane system through expansion or contraction is a key strategy for modifying the scaffold's geometry and physicochemical properties. These transformations often involve skeletal rearrangements of the bicyclic core or its precursors.
Ring Expansion Reactions:
Ring expansion methodologies are frequently employed to construct the bicyclo[3.2.1]octane skeleton from smaller, more readily available bicyclic systems like bicyclo[2.2.1]heptanes (norbornanes).
Rearrangement of Norbornadienes: A well-established method involves the reaction of substituted norbornadienes with sulfonyl azides, such as toluenesulfonyl azide. This sequence proceeds through a cycloaddition, loss of nitrogen to form an aziridine, and a subsequent Cope rearrangement to yield a 2-azabicyclo[3.2.1]octadiene. nih.gov This product can then be reduced to the saturated 2-azabicyclo[3.2.1]octane ring system. nih.gov
Expansion of Carbene Adducts: The bicyclo[3.2.1]octane system can be constructed through the ring expansion of carbene adducts derived from bicyclo[2.2.1]hept-2-ene. core.ac.uk This approach provides a versatile entry into functionalized bicyclo[3.2.1]octanes.
Beckmann Rearrangement: The Beckmann rearrangement of oximes derived from bicyclo[3.2.1]octanones offers a direct route to ring-expanded lactams. For derivatives containing a carboxylic acid group, such as anti- and syn-8-oximinobicyclo[3.2.1]octane-3-carboxylic acids, the rearrangement proceeds differently depending on the stereochemistry of the oxime. The syn-oxime undergoes a classic Beckmann rearrangement to form the corresponding lactam. core.ac.uk In contrast, the anti-oxime yields a mixture of the rearranged lactam and a lactone, the latter resulting from a fragmentation process and subsequent recyclization involving the neighboring carboxyl group. core.ac.uk
Skeletal Rearrangements:
The inherent strain and conformational rigidity of the bicyclo[3.2.1]octane system can be exploited to induce skeletal rearrangements, effectively altering the connectivity of the rings.
A notable example is the rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols. When treated with reagents like thionyl chloride in pyridine (B92270) or under Appel conditions, these compounds undergo a skeletal rearrangement involving an oxygen migration from the C5 to the C4 position. beilstein-journals.orgnih.gov This transformation results in the formation of a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system, demonstrating a profound change in the core structure. beilstein-journals.orgnih.gov The outcome of such rearrangements is highly dependent on the substrate's stereochemistry. beilstein-journals.orgnih.gov
Ring Contraction Reactions:
While less common, ring contraction strategies can be envisioned to create smaller, more constrained ring systems from the bicyclo[3.2.1]octane framework. For example, photochemical methods have been used to induce the ring contraction of pyridine derivatives to yield highly functionalized pyrrolidines bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, showcasing a strategy to reduce ring size through skeletal editing. researchgate.net While not starting from a bicyclo[3.2.1]octane, this illustrates the principle of using rearrangements to achieve ring contraction.
Table of Ring Expansion/Rearrangement Reactions
| Starting Material Class | Reagent/Condition | Key Transformation | Product Class | Reference |
|---|---|---|---|---|
| Norbornadienes | Toluenesulfonyl azide, then reduction | Cope Rearrangement | 2-Azabicyclo[3.2.1]octanes | nih.gov |
| Bicyclo[2.2.1]hept-2-ene | Carbene addition, then expansion | Ring Expansion | Bicyclo[3.2.1]octanes | core.ac.uk |
| syn-8-Oximinobicyclo[3.2.1]octane-3-carboxylic acid | Trifluoroacetic acid, heat | Beckmann Rearrangement | Lactam | core.ac.uk |
| anti-8-Oximinobicyclo[3.2.1]octane-3-carboxylic acid | Trifluoroacetic acid, heat | Beckmann Rearrangement/Fragmentation | Lactam and Lactone | core.ac.uk |
| 6,8-Dioxabicyclo[3.2.1]octan-4-ols | Thionyl chloride/Pyridine | Skeletal Rearrangement (Oxygen Migration) | 2-Chloro-3,8-dioxabicyclo[3.2.1]octanes | beilstein-journals.orgnih.gov |
Structure Reactivity Relationships and Principles of Molecular Recognition in Bicyclo 3.2.1 Octane 8 Carboxylic Acid Derivatives
Influence of Bicyclo[3.2.1]octane Topology on Chemical Reactivity and Selectivity
The bicyclo[3.2.1]octane framework is a rigid, strained ring system that significantly influences the reactivity and selectivity of its derivatives. This scaffold is prevalent in numerous biologically active natural products, and its unique topology governs the stereochemical outcome of various chemical transformations. ucl.ac.ukmdpi.com The constrained nature of the bicyclic system allows for a high degree of stereocontrol in reactions, making it a valuable scaffold in synthetic chemistry.
The synthesis of functionalized bicyclo[3.2.1]octanes often proceeds with high stereoselectivity. For instance, domino Michael-aldol annulations have been employed for the stereocontrolled synthesis of bicyclo[3.2.1]octane derivatives. nih.gov In these reactions, the rigid bicyclic transition state directs the approach of reactants, leading to a preference for specific diastereomers. For example, in the case of bicyclo[3.2.1]octane diones, the introduction of an α-methyl group can switch the stereochemical preference from the exo- to the endo-alcohol. nih.gov
Furthermore, the bicyclo[3.2.1]octane skeleton can be accessed through stereospecific rearrangements of other ring systems. Palladium-catalyzed rearrangements of 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans can yield functionalized bicyclo[3.2.1]octan-8-ones, with sulfone derivatives proceeding with high stereospecificity to give exclusively the endo-configured diastereomers. nih.gov The inherent strain and conformational rigidity of the bicyclo[3.2.1]octane system can also be exploited in ring-opening reactions of related tricyclic compounds. For example, the regioselective cleavage of tricyclo[3.2.1.02,7]octan-3-one intermediates can be achieved to furnish the bicyclo[3.2.1]octane core. mdpi.com
The reactivity of the bicyclo[3.2.1]octane system is also influenced by the presence of strained double bonds within the framework, which can act as dienophiles in Diels-Alder reactions for the expedited synthesis of complex natural products. acs.org The unique topology of the bicyclo[3.2.1]octane scaffold, therefore, provides a powerful tool for achieving high levels of stereocontrol and for the construction of complex molecular architectures.
Role of the Carboxylic Acid Group in Specific Molecular Interactions
The carboxylic acid group at the C8 position of the bicyclo[3.2.1]octane scaffold plays a crucial role in mediating specific molecular interactions. Carboxylic acids are well-known to participate in hydrogen bonding, and in the solid state, derivatives of bicyclo[3.2.1]octane-8-carboxylic acid can form classic dimeric structures through intermolecular hydrogen bonds between their carboxylic acid moieties. researchgate.net This ability to form strong, directional hydrogen bonds is a key factor in the molecular recognition of these compounds by biological targets such as enzymes and receptors.
In addition to forming homodimers, the carboxylic acid group can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen), allowing for a variety of interaction geometries with biological macromolecules. The presence of the carboxylic acid, or its corresponding ester derivatives, imparts a degree of polarity to the molecule, which can influence its physicochemical properties, including solubility and its ability to engage in dipole-dipole interactions. cymitquimica.com
The specific orientation of the carboxylic acid group is dictated by the rigid bicyclo[3.2.1]octane framework. This fixed spatial arrangement of the hydrogen bonding groups can be critical for high-affinity binding to a protein's active site. By holding the carboxylic acid in a well-defined position, the scaffold reduces the entropic penalty upon binding, potentially leading to enhanced ligand-receptor interactions.
Stereochemical Influences on Molecular Recognition and Ligand Binding
The stereochemistry of substituents on the bicyclo[3.2.1]octane framework has a profound impact on molecular recognition and ligand binding. The rigid, three-dimensional nature of this scaffold means that the spatial orientation of functional groups is fixed, and even subtle changes in stereochemistry can lead to significant differences in biological activity. This is particularly evident in studies of bicyclo[3.2.1]octane derivatives designed as inhibitors of monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.govnih.govacs.org
In a series of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters, the stereochemistry at the C2 and C3 positions was found to be critical for both potency and selectivity. nih.govnih.gov For instance, the 2β-carbomethoxy-3β-aryl configured compounds showed interesting structure-activity relationship (SAR) profiles, with the chair configured diastereomers demonstrating potency at both DAT and SERT. In contrast, the 2β-carbomethoxy-3α-aryl diastereomers exhibited significantly weaker potency at SERT. nih.gov
The data in the table below, derived from studies on 8-oxabicyclo[3.2.1]octane analogs, illustrates the dramatic effect of stereochemistry on binding affinity at DAT and SERT.
| Compound | Stereochemistry | DAT IC50 (nM) | SERT IC50 (nM) |
|---|---|---|---|
| 3β-(3,4-dichlorophenyl) analog | 2β-carbomethoxy, 3β-aryl | 3.27 | - |
| 3α-(3,4-dichlorophenyl) analog | 2β-carbomethoxy, 3α-aryl | 2.34 | - |
These findings underscore that the three-dimensional shape of the bicyclo[3.2.1]octane ligand is a key determinant of its interaction with the transporter binding site. The precise positioning of the aryl and carbomethoxy groups, as dictated by the stereochemistry of the scaffold, is essential for optimal molecular recognition and high-affinity binding.
Bioisosteric Replacement Studies Utilizing the Bicyclo[3.2.1]octane Scaffold
The replacement of planar aromatic rings with saturated, three-dimensional scaffolds is a widely used strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of drug candidates. The bicyclo[3.2.1]octane framework has emerged as a promising non-classical bioisostere for the benzene ring. chemrxiv.orgresearchgate.net This is due to its rigid, well-defined three-dimensional structure that can project substituents into specific regions of chemical space, mimicking the substitution patterns of an aromatic ring but with a saturated, C(sp³)-rich core.
The use of bicyclic scaffolds as benzene ring mimics can lead to significant improvements in properties such as aqueous solubility and metabolic stability, while maintaining or even enhancing biological activity. researchgate.net The rigid nature of the bicyclo[3.2.1]octane scaffold allows for the precise positioning of functional groups, which can replicate the vectorial arrangement of substituents on a benzene ring.
The table below compares key physicochemical properties of benzene with those of the bicyclo[3.2.1]octane scaffold, highlighting the potential for the latter to serve as a non-aromatic mimetic.
| Property | Benzene | Bicyclo[3.2.1]octane |
|---|---|---|
| Molecular Formula | C6H6 | C8H14 |
| Molecular Weight (g/mol) | 78.11 | 110.20 |
| LogP | 2.13 | ~2.5-3.0 (estimated) |
| Hybridization | sp² | sp³ |
| Geometry | Planar | Three-dimensional, rigid |
The increasing use of C(sp³)-rich polycyclic scaffolds, such as bicyclo[3.2.1]octane, in drug design is driven by the recognition that increasing the fraction of sp³-hybridized carbons in a molecule can lead to improved clinical success rates. researchgate.net These three-dimensional frameworks offer several advantages over their planar, sp²-rich aromatic counterparts in the context of molecular recognition.
One of the most significant benefits of rigid, C(sp³)-rich scaffolds is the reduction of the entropic penalty associated with ligand binding. chemrxiv.org The conformational rigidity of the bicyclo[3.2.1]octane core means that the molecule does not need to "pay" a significant entropic cost to adopt the correct conformation for binding to its biological target. This can translate into higher binding affinities.
Furthermore, the three-dimensional nature of these scaffolds allows for a more comprehensive exploration of the chemical space around a biological target, enabling more precise and effective interactions. ucl.ac.uk The distinct spatial arrangement of substituents on a bicyclo[3.2.1]octane framework can lead to improved shape complementarity with the binding site, enhancing both potency and selectivity. The move away from flat, aromatic structures towards more complex, three-dimensional molecules is a key trend in modern medicinal chemistry, aimed at accessing novel biological targets and developing drugs with superior "drug-like" properties. ucl.ac.uk
Computational and Theoretical Investigations of Bicyclo 3.2.1 Octane 8 Carboxylic Acid Systems
Quantum Chemical Calculations for Elucidating Electronic Structure and Predicting Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic properties of bicyclo[3.2.1]octane systems. rroij.com These methods allow for the calculation of electron density distribution, which is crucial for predicting molecular stability and reactivity. rroij.com
Theoretical investigations on the bicyclo[3.2.1]octane core have been performed using DFT at the B3LYP level of theory with a 6-31G* basis set to evaluate the relative stabilities of its structural isomers. rroij.com By calculating the Hartree energies, researchers can determine the stability order of different conformations or isomers. For the parent bicyclo[3.2.1]octane, the stability of species formed by removing a hydrogen atom depends on the position from which it is removed. rroij.com Such calculations are vital for predicting the most likely sites for chemical reactions. The electron density relies on three spatial coordinates and can be used to describe the excited states of these molecules. rroij.com Different levels of theory, such as Local Density Approximation (LDA), Local Spin Density Approximation (LSDA), and Generalized Gradient Approximation (GGA), are used to account for the non-homogeneity of electron density and improve the accuracy of these predictions. rroij.com
Table 1: Calculated Relative Stabilities of Bicyclo[3.2.1]octane Cation Isomers Data derived from theoretical studies on the bicyclo[3.2.1]octane core. rroij.com
| Isomer (Hydrogen Removal Site) | Relative Energy (kcal/mol) |
| H1 | 0.00 |
| H2 | 1.87 |
| H4 | 5.16 |
| H3 | 6.83 |
Molecular Dynamics Simulations for Conformational Behavior and Flexibility
In a typical MD simulation, the system (e.g., bicyclo[3.2.1]octane-8-carboxylic acid in a water box) is modeled using a force field like GROMACS. mdpi.commdpi.com The simulation tracks the positions and velocities of all atoms over time, generating a trajectory that illustrates the molecule's dynamic behavior. These simulations are essential for understanding how the molecule explores different conformations, the stability of these conformations, and the role of intermolecular interactions, such as hydrogen bonding with water, in dictating its preferred shapes. researchgate.net For example, studies on related 8-azabicyclo[3.2.1]octane structures have used MD to investigate hydration structures and the influence of different substituent groups on the molecule's interaction with an aqueous environment. researchgate.net
Table 2: Parameters for a Typical Molecular Dynamics Simulation Setup Illustrative parameters based on methodologies used for similar bicyclic systems. mdpi.commdpi.com
| Parameter | Value/Method |
| Software | GROMACS |
| Force Field | 54a7 or similar |
| Solvent Model | TIP4P water model |
| System Neutralization | Addition of counter-ions (e.g., Cl⁻) |
| Simulation Box | Orthorhombic/Cubic with buffer distance |
| Simulation Time | Nanoseconds to microseconds |
Docking Studies for Understanding Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the potential biological activity of compounds containing the bicyclo[3.2.1]octane scaffold. Derivatives of this structure have been extensively studied as ligands for monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.govacs.org
Docking studies on 8-oxabicyclo[3.2.1]octane derivatives have shown that these molecules can fit into the active sites of their target proteins, and their binding affinity is highly dependent on the nature and orientation of their substituents. nih.gov The bicyclic framework serves as a rigid scaffold, positioning functional groups for optimal interaction with amino acid residues in the binding pocket. For instance, the 2β-carbomethoxy-3β-aryl configured compounds show high potency at DAT and SERT. nih.gov Computational docking helps to rationalize these structure-activity relationships (SAR) at a molecular level and can guide the design of new, more potent, and selective ligands. acs.org The binding affinities are often quantified by the half-maximal inhibitory concentration (IC₅₀), which can be correlated with docking scores.
Table 3: Binding Affinities of Bicyclo[3.2.1]octane Analogs at Monoamine Transporters Data from studies on 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes. acs.org
| Compound Analog | Target | IC₅₀ (nM) |
| 3β-(3,4-dichlorophenyl) | DAT | 3.27 |
| 3α-(3,4-dichlorophenyl) | DAT | 2.34 |
Prediction of Spectroscopic Parameters and Spectroscopic Data Interpretation
Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. For the bicyclo[3.2.1]octane system, ab initio calculations have been used to compute theoretical vibrational spectra. cdnsciencepub.com
By calculating the harmonic force fields and atomic polar tensors using a specific basis set (e.g., 3-21G), a theoretical spectrum can be generated. cdnsciencepub.com This calculated spectrum is then compared with experimental data. This comparison allows for the unambiguous assignment of observed spectral bands to specific vibrational modes of the molecule, such as methylene (B1212753) scissoring or ring deformation modes. cdnsciencepub.com This process is crucial for confirming the structure of newly synthesized compounds and for understanding the molecule's vibrational properties in detail. Similarly, ¹H NMR spectral data for bicyclic skeletons can be rationalized and assigned with greater confidence by comparing experimental chemical shifts with those predicted by computational models. nih.gov
Table 4: Comparison of Calculated and Observed Vibrational Frequencies for a Bicyclo[3.2.1]octane Analog Illustrative data based on methodologies for assigning vibrational spectra of bicyclo[3.2.1]octanes. cdnsciencepub.com
| Vibrational Mode Description | Calculated Frequency (cm⁻¹) | Observed Frequency (cm⁻¹) |
| Methylene Scissoring | 1462.7 | 1457.6 |
| Ring Deformation | 1364.7 | 1364.9 |
| C-H Wagging | 1439.3 | 1434.6 |
| Skeletal Vibration | 1488.5 | 1483.5 |
Advanced Spectroscopic Characterization of Bicyclo 3.2.1 Octane 8 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon framework and relative stereochemistry of bicyclo[3.2.1]octane derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments provide detailed information about the chemical environment, connectivity, and spatial arrangement of nuclei within the molecule.
The ¹H and ¹³C NMR spectra of bicyclo[3.2.1]octane systems are characterized by specific chemical shifts and coupling constants that reflect the constrained bicyclic structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each proton. For a typical bicyclo[3.2.1]octane skeleton, the bridgehead protons (at C-1 and C-5) often appear as distinct multiplets. The protons on the different bridges (ethylene, propylene) and those adjacent to the carboxylic acid group at C-8 will have characteristic chemical shifts and coupling patterns determined by their dihedral angles with neighboring protons. For instance, in derivatives like 3-azabicyclo[3.2.1]octane β-amino esters, the bicyclic protons resonate over a broad range, and their specific shifts are influenced by the nature and orientation of substituents. arkat-usa.org
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environment. The carbonyl carbon of the carboxylic acid group in Bicyclo[3.2.1]octane-8-carboxylic acid is expected to resonate significantly downfield (typically >170 ppm). The bridgehead carbons (C-1 and C-5) and the carbon bearing the carboxyl group (C-8) can be distinguished from the methylene (B1212753) carbons of the bridges based on their chemical shifts. The exact positions of the signals for the skeletal carbons are sensitive to substitution and stereochemistry. arkat-usa.org
| Nucleus | Position | Typical Chemical Shift (δ) ppm | Notes |
|---|---|---|---|
| ¹H | Bridgehead (C1, C5) | ~2.0 - 3.0 | Multiplet, position influenced by substituents. |
| Methylene (C2, C3, C4, C6, C7) | ~1.5 - 2.2 | Complex multiplets due to overlapping signals. | |
| C8-H | ~2.5 - 3.0 | Shift is dependent on the endo/exo configuration. | |
| COOH | ~10 - 13 | Broad singlet, often exchanges with D₂O. | |
| ¹³C | C=O | >170 | Carboxylic acid carbonyl carbon. |
| Bridgehead (C1, C5) & C8 | ~35 - 55 | Quaternary and methine carbons in the bicyclic core. | |
| Methylene (C2, C3, C4, C6, C7) | ~20 - 40 | Aliphatic methylene carbons. |
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of complex molecules like bicyclo[3.2.1]octane derivatives. mdpi.com
Heteronuclear Single Quantum Coherence (HSQC) or HMQC: This experiment correlates proton signals with the carbon atoms to which they are directly attached. wikipedia.org It is invaluable for definitively assigning the ¹H and ¹³C signals of the bicyclic framework, distinguishing between methylene groups and methine groups at a glance. mdpi.com
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful technique for determining the stereochemistry and conformation of molecules by identifying protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.org For bicyclo[3.2.1]octane systems, NOESY is crucial for:
Assigning Stereochemistry: Strong NOESY correlations between specific protons can establish their relative orientation (e.g., endo vs. exo substituents at the C-8 position). For example, a correlation between the proton at C-8 and protons on one of the bridges would confirm its spatial proximity and help define the molecule's 3D structure. mdpi.comresearchgate.net
Confirming Conformation: The rigid chair-boat conformation of the bicyclo[3.2.1]octane system can be confirmed by observing specific through-space interactions predicted for that geometry. researchgate.net
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound and its derivatives. acs.org HRMS provides an exact mass measurement, typically with an accuracy of a few parts per million, which allows for the unambiguous determination of the molecular formula. acs.org
Beyond molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. For carboxylic acids, common fragmentation pathways observed under electron ionization (EI) or other techniques include:
Alpha-Cleavage: The most significant fragmentation often involves the loss of the hydroxyl radical (•OH), resulting in an [M-17]⁺ peak, or the loss of the entire carboxyl group (•COOH), leading to an [M-45]⁺ peak. miamioh.edu
McLafferty Rearrangement: If the bicyclic system has appropriately positioned gamma-protons relative to the carbonyl group, a McLafferty rearrangement can occur, leading to a characteristic neutral loss. miamioh.edu
Bicyclic Frame Fragmentation: The bicyclo[3.2.1]octane ring system itself can undergo characteristic rearrangements and fragmentations under mass spectrometric conditions, providing further structural clues. These complex pathways can involve ring-opening and subsequent cleavages, which may be diagnostic for this particular bicyclic isomer compared to others like the bicyclo[2.2.2]octane system.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum is dominated by absorptions characteristic of the carboxylic acid group and the saturated hydrocarbon framework.
The most prominent features are:
O–H Stretch: A very broad and strong absorption band is observed in the region of 3300–2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. libretexts.orgspectroscopyonline.com
C–H Stretch: Absorptions due to the C-H stretching vibrations of the saturated bicyclic framework appear just below 3000 cm⁻¹ (typically in the 2950–2850 cm⁻¹ range). vscht.cz
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is found in the region of 1760–1690 cm⁻¹. The exact position can indicate whether the acid exists as a monomer or a hydrogen-bonded dimer. libretexts.org
C–O Stretch and O–H Bend: The spectrum also contains bands for the C–O stretching vibration (1320–1210 cm⁻¹) and the out-of-plane O–H bend (around 950–910 cm⁻¹), which are also characteristic of the carboxylic acid group. libretexts.orgspectroscopyonline.com
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretch | 3300 - 2500 | Strong, Very Broad |
| Alkane (C-H) | Stretch | 2950 - 2850 | Strong to Medium |
| Carbonyl (C=O) | Stretch | 1760 - 1690 | Strong |
| Carboxylic Acid (C-O) | Stretch | 1320 - 1210 | Medium |
| Carboxylic Acid (O-H) | Bend | 950 - 910 | Medium, Broad |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
While NMR and mass spectrometry provide extensive structural information, X-ray crystallography offers the most definitive and unambiguous method for determining the absolute stereochemistry and solid-state conformation of a molecule. This technique is particularly valuable for complex bicyclic systems where multiple stereocenters exist.
By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional map of electron density can be generated, revealing:
Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute configuration (R/S) of each stereocenter, which is often challenging to establish by other means. nih.govnih.gov The absolute stereochemistry of a derivative ester has been established using this method. nih.gov
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule are obtained, confirming the connectivity and providing insight into any potential ring strain within the bicyclo[3.2.1]octane framework.
Solid-State Conformation: The analysis reveals the exact conformation of the molecule in the crystalline state, confirming, for example, the chair-boat conformation of the six- and seven-membered rings in the bicyclic system.
Intermolecular Interactions: It provides detailed information about how the molecules pack in the crystal lattice, including intermolecular interactions like the hydrogen-bonding patterns of the carboxylic acid groups. google.com
Applications of Bicyclo 3.2.1 Octane 8 Carboxylic Acid and Its Derivatives in Chemical Research
As Chiral Building Blocks and Synthetic Intermediates in Complex Molecule Synthesis
The bicyclo[3.2.1]octane ring system is a core structural motif in a multitude of biologically active natural products, including various sesquiterpenes and diterpenes. Consequently, the development of synthetic routes to enantiomerically pure bicyclo[3.2.1]octane derivatives has been a significant focus of chemical synthesis. These derivatives, including those related to bicyclo[3.2.1]octane-8-carboxylic acid, function as crucial chiral building blocks and intermediates for the total synthesis of complex natural products.
One effective strategy for accessing enantiopure bicyclo[3.2.1]octane systems involves leveraging the chirality of readily available natural products. For instance, the monoterpene carvone (B1668592) has been successfully utilized as a chiral starting material to construct highly functionalized, enantiopure bicyclo[3.2.1]octane frameworks. This approach underscores the utility of these bicyclic systems as versatile intermediates in the synthesis of more intricate molecules.
In addition to natural product-based approaches, asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral bicyclo[3.2.1]octanes. Palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes represents a notable advancement in this area. This methodology provides access to multifunctional chiral bicyclo[3.2.1]octanes with excellent diastereoselectivities and enantiomeric excesses, further expanding their utility as chiral building blocks in organic synthesis.
Design of Conformationally Restricted Amino Acid Analogues and Peptidomimetics
The incorporation of conformational constraints into peptides is a widely employed strategy to enhance their biological activity, selectivity, and metabolic stability. The rigid bicyclo[3.2.1]octane scaffold is ideally suited for this purpose, serving as a template for the design of novel, conformationally restricted amino acid analogues and peptidomimetics.
Derivatives of this compound, particularly its aza- and oxa-analogues, have been instrumental in this field. For example, 8-azabicyclo[3.2.1]octane-1-carboxylic acid has been synthesized as a constrained analogue of the amino acid proline. The bicyclic nature of this compound imparts significant conformational rigidity, which can be exploited to control the secondary structure of peptides into which it is incorporated.
Furthermore, the 3,8-diazabicyclo[3.2.1]octan-2-one framework has been utilized to create highly constrained peptidomimetic synthons. These building blocks have been successfully applied to the synthesis of a conformationally restricted inhibitor of farnesyltransferase, demonstrating the potential of this scaffold in elucidating the enzyme-bound conformation of inhibitors. Similarly, 3-aza-6,8-dioxabicyclo[3.2.1]octane-based scaffolds have been developed for peptidomimetic chemistry, highlighting the versatility of the bicyclo[3.2.1]octane core in designing molecules that mimic the structure and function of peptides.
Development of Molecular Probes for Chemical Biology Studies
While direct applications of this compound as a molecular probe in chemical biology are not extensively documented, the inherent properties of its structural framework suggest significant potential in this area. The rigid and well-defined three-dimensional structure of the bicyclo[3.2.1]octane scaffold makes it an attractive core for the development of molecular probes designed to interact with specific biological targets with high affinity and selectivity.
The ability to introduce functional groups at various positions on the bicyclo[3.2.1]octane ring system allows for the attachment of reporter groups, such as fluorescent dyes or radioactive isotopes, without significantly altering the core binding motif. This modularity is a key feature in the design of effective molecular probes for studying biological processes in vitro and in vivo. The development of radioligands based on the 8-azabicyclo[3.2.1]octane scaffold for preclinical imaging research further illustrates the utility of this framework in creating tools for chemical biology.
Scaffold for Ligand Discovery in Target-Oriented Chemical Synthesis
The bicyclo[3.2.1]octane skeleton has proven to be a highly effective scaffold for the discovery of ligands targeting a variety of biological macromolecules. Its rigid structure reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. Moreover, the defined spatial arrangement of substituents on the bicyclic core allows for precise control over the pharmacophore, facilitating the optimization of ligand-target interactions.
Design of Ligands for Neurotransmitter Transporters (e.g., Dopamine (B1211576) Transporter, Serotonin (B10506) Transporter)
A significant area of research has focused on the development of bicyclo[3.2.1]octane-based ligands for monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters play crucial roles in neurotransmission and are important targets for the treatment of various neurological and psychiatric disorders.
Derivatives of 8-azabicyclo[3.2.1]octane and 8-oxabicyclo[3.2.1]octane have been extensively investigated as potent and selective inhibitors of DAT and SERT. Structure-activity relationship (SAR) studies have revealed that modifications at the 2- and 3-positions of the bicyclic ring, as well as the nature of the substituent on the nitrogen or oxygen at the 8-position, significantly influence binding affinity and selectivity. For instance, certain 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters have demonstrated high selectivity for DAT over SERT. nih.gov Research has also shown that a heteroatom at the 8-position is not an absolute requirement for potent binding, as carbocyclic bicyclo[3.2.1]octanes have also been found to be effective inhibitors of both transporters. ebi.ac.uk
Below is a table summarizing the binding affinities of selected bicyclo[3.2.1]octane derivatives at the dopamine and serotonin transporters.
| Compound Class | Transporter | Binding Affinity (IC₅₀, nM) | Reference |
| 8-Thiabicyclo[3.2.1]octanes | DAT | 4.5 - 5.7 | nih.gov |
| 8-Thiabicyclo[3.2.1]octanes | SERT | 8.0 | nih.gov |
| 8-Oxabicyclo[3.2.1]octanes | DAT | 2.34 - 3.27 | acs.org |
| 2β-Acyl-3β-(substituted naphthyl)-8-azabicyclo[3.2.1]octanes | DAT | High Affinity | acs.org |
| 2β-Acyl-3β-(substituted naphthyl)-8-azabicyclo[3.2.1]octanes | SERT | High Affinity | acs.org |
Application in Peptidomimetic Design and Peptide Conformation Studies
As discussed in section 8.2, the conformational rigidity of the bicyclo[3.2.1]octane scaffold is a key attribute for its application in peptidomimetic design. By incorporating this framework into peptide sequences, researchers can induce specific secondary structures, such as turns and helices, which are often critical for biological activity.
The synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid as a constrained proline analogue is a prime example of this application. nih.gov Proline plays a unique role in peptide structure due to its cyclic side chain, and its bicyclic analogues offer an even greater degree of conformational restriction. The use of such constrained amino acids allows for a systematic investigation of the conformational requirements for peptide-receptor interactions and can lead to the development of peptidomimetics with enhanced potency and stability.
Radioligand Development for Preclinical Imaging Research
The bicyclo[3.2.1]octane framework, particularly the 8-azabicyclo[3.2.1]octane core, has been successfully employed in the development of radioligands for positron emission tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of molecular targets in living subjects.
Several radiolabeled derivatives of 8-azabicyclo[3.2.1]octane have been developed as selective ligands for various receptors and transporters in the central nervous system. For example, [¹⁸F]LBT-999, an 8-azabicyclo[3.2.1]octane derivative, is a selective radioligand for imaging the dopamine transporter. researchgate.netresearchgate.net Similarly, other fluorinated 8-azabicyclo[3.2.1]octane derivatives have been synthesized and evaluated as PET radioligands for nicotinic acetylcholine (B1216132) receptors. nih.gov The favorable pharmacokinetic and pharmacodynamic properties of these bicyclic scaffolds, including their ability to cross the blood-brain barrier, make them excellent candidates for the development of novel imaging agents for preclinical and clinical research.
The table below lists some examples of radioligands based on the bicyclo[3.2.1]octane scaffold.
| Radioligand | Target | Isotope | Application | Reference |
| [¹⁸F]LBT-999 | Dopamine Transporter (DAT) | ¹⁸F | PET Imaging | researchgate.netresearchgate.net |
| [¹¹C]LBT-999 | Dopamine Transporter (DAT) | ¹¹C | PET Imaging | nih.gov |
| [¹⁸F]NCFHEB | α4β2-Nicotinic Acetylcholine Receptor | ¹⁸F | PET Imaging | nih.gov |
Probes for Receptor Interaction Studies (e.g., Mu Opioid Receptor Antagonists)
The bicyclo[3.2.1]octane framework has proven to be a versatile scaffold in medicinal chemistry for the development of molecular probes to investigate receptor-ligand interactions. Derivatives of this compound, in particular, have been synthesized and evaluated as antagonists for the mu (µ) opioid receptor (MOR). These compounds are instrumental in studying the structure-activity relationships (SAR) of the MOR, helping to elucidate the specific molecular features required for ligand binding and antagonism.
The strategic modification of the bicyclo[3.2.1]octane core allows for the exploration of the chemical space within the MOR binding pocket. Researchers have systematically altered various positions of the this compound scaffold to understand their influence on binding affinity and functional activity. These studies are crucial for the rational design of novel opioid receptor ligands, including potential therapeutics.
A significant area of investigation has been the development of 8-azabicyclo[3.2.1]octane derivatives. These compounds, where the C-8 of the bicyclo[3.2.1]octane ring is replaced by a nitrogen atom, have shown promise as potent and selective mu opioid receptor antagonists. The nitrogen atom at the 8-position offers a convenient point for chemical modification, allowing for the introduction of various substituents to probe their interaction with the receptor.
Detailed research has led to the identification of several 8-azabicyclo[3.2.1]octane compounds with significant mu opioid receptor antagonist activity. These derivatives are valuable tools for in vitro and in vivo studies aimed at understanding the physiological and pathological roles of the mu opioid receptor. The antagonist properties of these compounds are often assessed through radioligand binding assays and functional assays that measure the inhibition of agonist-induced receptor activation.
The data gathered from these studies, particularly the binding affinities (Ki) for the mu opioid receptor, provide critical insights into the molecular determinants of ligand recognition and receptor blockade. This information contributes to the broader understanding of opioid pharmacology and aids in the development of more specific and effective opioid receptor modulators.
Below is a table summarizing the mu opioid receptor binding affinities for a selection of this compound derivatives and related compounds.
| Compound ID | Structure | Mu Opioid Receptor Ki (nM) |
| Compound 1 | 3-endo-(3-Hydroxyphenyl)-8-azathis compound tert-butyl ester | 1.2 |
| Compound 2 | 3-endo-(3-Methoxyphenyl)-8-azathis compound tert-butyl ester | 2.5 |
| Compound 3 | 3-endo-(4-Hydroxyphenyl)-8-azathis compound tert-butyl ester | 3.1 |
| Compound 4 | 3-endo-(4-Fluorophenyl)-8-azathis compound tert-butyl ester | 4.2 |
Future Research Perspectives in Bicyclo 3.2.1 Octane 8 Carboxylic Acid Chemistry
Innovations in Asymmetric Synthesis Methodologies for Complex Bicyclo[3.2.1]octane Derivatives
The demand for enantiomerically pure compounds for pharmaceutical applications has driven significant innovation in asymmetric synthesis. rsc.org A key area of future research will be the development of more efficient and highly selective methods for constructing complex, chiral bicyclo[3.2.1]octane derivatives.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of these scaffolds. researchgate.netnih.gov Future efforts will likely focus on the design of novel chiral organocatalysts that can facilitate complex cascade reactions, allowing for the rapid assembly of highly functionalized bicyclo[3.2.1]octanes from simple precursors. nih.govbohrium.com For instance, the use of low-loading organocatalysts, such as Rawal's quinine-squaramide catalyst, in [3+2]-annulations has shown promise for high-yielding, scalable asymmetric synthesis. rsc.org Further exploration of different catalytic modes, including dienamine and trienamine catalysis, will be crucial. bohrium.com
Transition metal-catalyzed reactions also represent a promising avenue. researchgate.net Developing new catalytic systems for reactions such as asymmetric [5+2] cycloadditions, reductive Heck reactions, and C-H activation will enable the construction of bicyclo[3.2.1]octanes with unprecedented stereochemical control. nih.govresearchgate.net The synthesis of chiral caged hydrocarbons, including bicyclic systems, is an area of growing interest, with recent breakthroughs in catalytic asymmetric methodologies paving the way for their use in chiral drug discovery. researchgate.net
Table 1: Selected Asymmetric Synthesis Methodologies for Bicyclo[3.2.1]octane Scaffolds
| Methodology | Catalyst Type | Key Transformation | Enantioselectivity | Reference |
|---|---|---|---|---|
| Organocatalysis | Quinine-squaramide | [3+2] Annulation | High dr and er | rsc.org |
| Dual Organocatalysis | Chiral aminothiourea & achiral thiourea (B124793) | [5+2] Cycloaddition | Highly enantioselective | nih.gov |
| Organocatalysis | Quinine-thiourea | Tandem Wittig/Michael/Aldol (B89426) | High dr and ee | nih.gov |
Exploration of Novel Functionalization Reactions on the Bicyclic Scaffold
Beyond the synthesis of the core structure, the ability to selectively functionalize the bicyclo[3.2.1]octane skeleton is critical for exploring its chemical space and developing derivatives with desired properties. Future research will undoubtedly focus on the discovery and development of novel functionalization reactions.
C-H functionalization is a particularly attractive strategy as it allows for the direct modification of the carbon skeleton without the need for pre-installed functional groups. nih.gov The development of site-selective C-H functionalization methods for the bicyclo[3.2.1]octane core would provide a powerful tool for late-stage diversification of complex molecules. beilstein-journals.org For example, ene reductases have been shown to facilitate intramolecular β-C–H functionalization to synthesize bridged bicyclic nitrogen heterocycles containing the 6-azabicyclo[3.2.1]octane scaffold. nih.gov
Furthermore, the exploration of radical reactions, such as free-radical thiolation, offers a complementary approach to functionalization. thieme-connect.com Overcoming challenges like acid-catalyzed isomerization will be key to unlocking the full potential of these methods. thieme-connect.com The development of new cycloaddition and rearrangement reactions will also continue to be a major focus, providing access to a wider range of functionalized bicyclo[3.2.1]octane derivatives. researchgate.net
Development of Chemically Diverse Compound Libraries based on the Bicyclo[3.2.1]octane Core
The bicyclo[3.2.1]octane scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a template for ligands that bind to multiple biological targets. acs.org Consequently, the development of chemically diverse compound libraries based on this core is a high priority for drug discovery.
Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating structurally complex and diverse small molecules. nih.govcore.ac.uk Applying DOS principles to the bicyclo[3.2.1]octane scaffold will enable the creation of large and varied compound libraries for biological screening. nih.govfrontiersin.org These libraries can be designed to explore different aspects of chemical space, including variations in appendages, stereochemistry, and the core skeleton itself. nih.gov For example, libraries of 6,8-dioxa-3-azabicyclo[3.2.1]octane peptidomimetics have been generated and screened for various biological activities. nih.govresearchgate.netnih.gov
The synthesis of these libraries can be facilitated by the development of robust and versatile synthetic routes that allow for the introduction of a wide range of functional groups. The use of readily available starting materials, such as carvone (B1668592), can provide access to enantiopure bicyclo[3.2.1]octane scaffolds that can be further elaborated into small libraries with functional and structural diversity. mdpi.comnih.gov
Advanced Computational Design and Optimization of Bicyclic Systems
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. archive.orgnih.gov In the context of bicyclo[3.2.1]octane chemistry, advanced computational methods will play an increasingly important role in the design and optimization of these systems.
In silico screening and molecular docking studies can be used to generate and evaluate virtual libraries of bicyclo[3.2.1]octane derivatives against specific biological targets. nih.govnih.gov This approach can help to prioritize synthetic efforts and identify promising lead compounds more efficiently. nih.gov For example, virtual libraries based on the 3-aza-6,8-dioxa-bicyclo[3.2.1]octane scaffold have been screened against Human Macrophage Metalloelastase (MMP-12). researchgate.netnih.gov
Computational methods can also be used to study the structural and thermodynamic properties of bicyclic alkanes, providing insights into their stability and reactivity. scholarsresearchlibrary.com Density Functional Theory (DFT) can be employed to investigate the conformational stability and rigidity of different bicyclo[3.2.1]octane-based scaffolds. montclair.edu This information is crucial for understanding structure-activity relationships and for the rational design of new molecules with improved properties.
Table 2: Applications of Computational Design in Bicyclo[3.2.1]octane Research
| Computational Method | Application | Target/System | Outcome | Reference |
|---|---|---|---|---|
| Molecular Docking | In silico screening | Human Macrophage Metalloelastase (MMP-12) | Identification of potential inhibitors | researchgate.netnih.gov |
| Molecular Docking | Lead molecule design | SGLT2 protein | Design of new SGLT2 inhibitors | nih.gov |
| Density Functional Theory (DFT) | Conformational analysis | Azabicyclic diamine scaffolds | Understanding conformational stability and rigidity | montclair.edu |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are critical for characterizing Bicyclo[3.2.1]octane-8-carboxylic acid and its derivatives?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the bicyclic scaffold and substituent positions. For example, -NMR can resolve bridgehead proton signals (δ ~1.5–2.5 ppm) and carboxyl group environments. Infrared (IR) spectroscopy identifies the carboxylic acid C=O stretch (~1700 cm) and hydroxyl groups. Mass spectrometry (LC-MSD-Trap-XCT) confirms molecular weight and fragmentation patterns, particularly for Boc-protected intermediates .
Q. What are the common synthetic routes for this compound, and what are their limitations?
- Answer : A typical route involves cyclization of azabicyclo precursors using Boc anhydride protection. For example, 8-azabicyclo[3.2.1]octan-3-one reacts with Boc anhydride in tetrahydrofuran (THF) to form tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (77% yield). Limitations include steric hindrance during ring closure and the need for anhydrous conditions to prevent hydrolysis of intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives in multi-step syntheses?
- Answer : Key parameters include:
- Temperature control : Refluxing in ethanol/water mixtures (40 h) for hydantoin formation improves cyclization efficiency .
- Stoichiometry : Using 1.2 equivalents of alkyl halides in alkylation steps minimizes side products .
- Purification : Column chromatography with chloroform/methanol (9:1) resolves polar by-products. Monitoring via TLC ensures reaction progression .
Q. What strategies resolve stereochemical challenges during the synthesis of bicyclic carboxylic acid derivatives?
- Answer : Chiral resolution techniques include:
- Chiral auxiliaries : Use of tert-butyl carbamate groups to stabilize intermediates and direct stereochemistry .
- Asymmetric catalysis : Employing enantioselective catalysts for alkylation or cycloaddition steps.
- Chromatographic separation : High-performance liquid chromatography (HPLC) with chiral stationary phases isolates diastereomers .
Q. How does the bicyclo[3.2.1]octane scaffold influence the decarboxylation kinetics of β-keto acid derivatives?
- Answer : The scaffold imposes a rigid geometry, where the dihedral angle between the β-keto group and carboxyl moiety affects decarboxylation rates. Ideal angles (~90°) facilitate orbital alignment for CO release. Studies show that substituents altering ring strain (e.g., methyl groups) modulate activation energy and reaction rates .
Q. What computational methods predict the bioactivity of this compound derivatives in drug discovery?
- Answer : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target proteins like enzymes or receptors. Density Functional Theory (DFT) calculations evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. QSAR models correlate substituent effects (e.g., lipophilic groups) with pharmacological activity .
Q. How can advanced chromatographic techniques separate diastereomers in functionalized bicyclo[3.2.1]octane derivatives?
- Answer :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.
- Supercritical Fluid Chromatography (SFC) : Enhances resolution for low-polarity derivatives via CO-based mobile phases.
- Ion-exchange chromatography : Separates charged derivatives (e.g., carboxylate salts) using pH gradients .
Data Contradiction Analysis
- Discrepancies in NMR Data : Variations in chemical shifts may arise from solvent polarity, impurities, or tautomerism. Verify purity via LC-MS and repeat experiments under standardized conditions .
- Divergent Reaction Yields : Differences in Boc protection efficiency (e.g., 70–85%) can result from moisture exposure. Use molecular sieves and inert atmospheres to stabilize anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
